7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1207033-11-1
Cat. No.: VC4151018
Molecular Formula: C19H15N3OS
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207033-11-1 |
|---|---|
| Molecular Formula | C19H15N3OS |
| Molecular Weight | 333.41 |
| IUPAC Name | 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H15N3OS/c1-13-6-2-3-8-15(13)16-11-24-18-17(16)21-12-22(19(18)23)10-14-7-4-5-9-20-14/h2-9,11-12H,10H2,1H3 |
| Standard InChI Key | TWJOFBXYOHFFBD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=N4 |
Introduction
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, a pyridine ring, and a methylphenyl group. This compound is of interest in medicinal chemistry due to its structural complexity and potential biological activities. The thieno[3,2-d]pyrimidine moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Synthesis
The synthesis of such compounds typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through various methods, including condensation reactions and cyclization processes. The introduction of the pyridin-2-ylmethyl group may involve nucleophilic substitution or reductive amination reactions.
Biological Activity
While specific biological activity data for 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one are not available in the provided search results, compounds with similar structures have shown promising activities. For example, thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. The presence of a pyridine ring can also contribute to potential pharmacological effects, as seen in other pyridine-containing compounds .
Research Findings and Future Directions
Given the lack of specific research findings on 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. These efforts could uncover its potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume